2-Iodo-5-(pyridin-4-yl)oxazole
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Overview
Description
2-Iodo-5-(pyridin-4-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a pyridine ring. The presence of iodine at the 2-position of the oxazole ring and a pyridin-4-yl substituent at the 5-position makes this compound unique. Oxazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(pyridin-4-yl)oxazole typically involves the iodination of a pre-formed oxazole ring. One common method is the reaction of 5-(pyridin-4-yl)oxazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-(pyridin-4-yl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Negishi, and Stille couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield a variety of biaryl compounds .
Scientific Research Applications
2-Iodo-5-(pyridin-4-yl)oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Material Science: It is used in the development of new materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Iodo-5-(pyridin-4-yl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-(pyridin-3-yl)oxazole
- 2-Iodo-5-(pyridin-2-yl)oxazole
- 2-Bromo-5-(pyridin-4-yl)oxazole
Uniqueness
2-Iodo-5-(pyridin-4-yl)oxazole is unique due to the specific positioning of the iodine and pyridin-4-yl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C8H5IN2O |
---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
2-iodo-5-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5IN2O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H |
InChI Key |
BGRNUMQTQUWSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(O2)I |
Origin of Product |
United States |
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